2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Chiral building block Asymmetric synthesis Stereoselective derivatization

This α-chiral benzothiazole-thioether propanoic acid (3383-66-2) enables stereoselective synthesis without chiral resolution, saving resources in medicinal chemistry. Supplied as racemate or (2R)-enantiomer at ≥95% purity. Its XLogP3 3.1 and thermal stability (mp ~162.67 °C) suit cell-permeable probes, antibacterial/antifungal agent development, and elevated-temperature reactions. The free carboxylic acid allows facile derivatization. Choosing this compound ensures reproducible SAR studies—substituting analogs with altered side-chain position or oxidation state introduces uncontrolled variables.

Molecular Formula C10H9NO2S2
Molecular Weight 239.3 g/mol
CAS No. 3383-66-2
Cat. No. B186834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
CAS3383-66-2
Molecular FormulaC10H9NO2S2
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13)
InChIKeyZRMKAMAPVMHSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS 3383-66-2): Physicochemical Baseline and Sourcing Profile for Scientific Procurement


2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS 3383-66-2, PubChem CID 2902224) is a benzothiazole-thioether derivative with the molecular formula C₁₀H₉NO₂S₂ and a molecular weight of 239.3 g/mol [1]. The compound features a chiral center at the α-carbon of the propanoic acid moiety, enabling stereoselective applications, and is typically supplied as a racemic mixture or as the (2R)-enantiomer with a purity of ≥95% from commercial sources . Predicted physicochemical properties include an XLogP3 of 3.1, a boiling point of 413.4±47.0 °C at 760 mmHg, and a melting point estimated at 162.67 °C, indicating moderate lipophilicity suitable for cell-based assays and organic synthesis workflows [2].

Why Generic Benzothiazole-Thioether Analogs Cannot Substitute for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS 3383-66-2)


Benzothiazole-thioether derivatives exhibit pronounced structure-activity relationships (SAR) where even minor structural variations—such as the position of the carboxylic acid side chain (α vs. β vs. no side chain), the presence or absence of ring substituents, and the oxidation state of the sulfur atom—can profoundly alter biological activity, physicochemical properties, and synthetic utility [1]. For instance, the α-methyl substitution in 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid introduces a chiral center absent in its β-position analog (3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid), which lacks this stereochemical feature and consequently differs in its ability to participate in stereoselective interactions and subsequent derivatization . Furthermore, the presence of a free carboxylic acid group distinguishes this compound from esterified analogs, which require additional hydrolysis steps for further functionalization and may exhibit altered solubility and permeability profiles [2]. Therefore, substituting this compound with a structurally similar but chemically distinct analog can introduce uncontrolled variables in synthetic pathways, biological assays, and structure-activity relationship studies, potentially leading to irreproducible results or failed downstream applications.

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS 3383-66-2) Against Structural Analogs


Chiral Center Enables Stereoselective Synthesis Compared to Achiral β-Position Analog

The target compound possesses a chiral center at the α-carbon of the propanoic acid moiety, enabling its use in stereoselective synthesis and the generation of enantiomerically enriched derivatives. In contrast, the structurally related analog 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid lacks this chiral center entirely, as the carboxylic acid group is positioned at the β-carbon, resulting in an achiral molecule . This structural distinction is critical for applications requiring chiral discrimination, such as the synthesis of enantiopure pharmaceuticals or the investigation of stereospecific biological interactions.

Chiral building block Asymmetric synthesis Stereoselective derivatization

Distinct LogP Profile Influences Membrane Permeability Relative to Closely Related Analogs

The target compound exhibits a computed XLogP3 value of 3.1 [1]. While direct experimental LogP data for this specific compound are not readily available, this predicted value places it within an optimal range for passive membrane permeability according to Lipinski's Rule of Five (LogP ≤ 5). For comparison, a closely related analog, 3-(1,3-benzothiazol-2-ylthio)propanoic acid, has a reported LogP of 2.55 . The higher lipophilicity of the target compound (ΔLogP = +0.55) suggests enhanced membrane permeability compared to its β-position analog, which may be advantageous for cell-based assays and in vivo studies where intracellular target engagement is required [2].

Lipophilicity Drug-likeness ADME prediction

Synthetic Utility as a Building Block for Antibacterial and Antifungal Agents

The target compound is explicitly cited as a reagent used in the synthesis of antibacterial and antifungal agents . This application is supported by broader class-level evidence: benzothiazole-thioether derivatives, as a class, have demonstrated antimicrobial activity with reported Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger [1]. While direct MIC data for the target compound itself are not available in the public domain, its established use as a synthetic precursor positions it as a valuable starting material for generating novel antimicrobial candidates, as opposed to being the final active pharmaceutical ingredient.

Antimicrobial synthesis Medicinal chemistry Building block

Higher Melting Point Suggests Improved Thermal Stability Compared to Unsubstituted Benzothiazole-Thioether

The target compound has a predicted melting point of 162.67 °C (Mean or Weighted MP) . While direct experimental melting point data for this specific compound are limited, this predicted value is notably higher than that of 2-(benzothiazol-2-ylthio)acetic acid (a closely related analog lacking the α-methyl group), which has a reported melting point of approximately 120-122 °C (based on ChemSpider data for similar compounds). The presence of the α-methyl group in the target compound introduces additional van der Waals interactions and reduces molecular symmetry, which can contribute to a higher melting point and enhanced thermal stability. This property is relevant for applications requiring elevated temperature processing or long-term storage stability.

Thermal stability Solid-state properties Formulation

Optimal Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid (CAS 3383-66-2) Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

Given its chiral center at the α-carbon (Evidence Item 1), this compound is optimally utilized as a starting material for the stereoselective synthesis of enantiomerically pure benzothiazole-containing pharmaceuticals or agrochemicals. The availability of the (2R)-enantiomer from commercial sources allows researchers to perform asymmetric transformations without the need for chiral resolution, saving time and resources in medicinal chemistry campaigns. This application is particularly relevant for projects targeting chiral biological targets, such as enzymes or receptors, where stereochemistry can significantly impact potency and selectivity.

Lipophilic Scaffold for Cell-Permeable Probe Development

With a predicted XLogP3 of 3.1 (Evidence Item 2), which is 0.55 units higher than its β-position analog, this compound is well-suited for the development of cell-permeable chemical probes or tool compounds. Its moderate lipophilicity falls within the optimal range for passive membrane permeability [1], making it a valuable scaffold for designing molecules intended to engage intracellular targets. Researchers in chemical biology and drug discovery can leverage this property to enhance the cellular uptake of benzothiazole-based probes, potentially improving assay sensitivity and reducing the required compound concentration.

Versatile Building Block for Antimicrobial Drug Discovery

As a reagent explicitly used in the synthesis of antibacterial and antifungal agents , and supported by class-level antimicrobial activity data (MIC range 25–200 µg/mL) [2], this compound serves as an excellent starting point for generating novel antimicrobial candidates. Its free carboxylic acid group allows for facile derivatization (e.g., amidation, esterification), while the benzothiazole-thioether core provides a pharmacophore associated with antimicrobial activity. This scenario is particularly valuable for medicinal chemists seeking to explore structure-activity relationships around the benzothiazole scaffold in the context of antibiotic resistance.

Thermally Stable Intermediate for High-Temperature Synthetic Transformations

The predicted melting point of 162.67 °C (Evidence Item 4) suggests enhanced thermal stability compared to unsubstituted benzothiazole-thioether analogs. This property makes the compound a robust intermediate for synthetic sequences that require elevated temperatures, such as amide coupling reactions under reflux or microwave-assisted synthesis. Additionally, its solid-state stability facilitates long-term storage and handling in both academic and industrial laboratory settings, reducing the risk of degradation over time.

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